molecular formula C6H6FNO3S B1316496 5-Amino-2-fluorobenzenesulfonic acid CAS No. 38962-61-7

5-Amino-2-fluorobenzenesulfonic acid

Cat. No. B1316496
CAS RN: 38962-61-7
M. Wt: 191.18 g/mol
InChI Key: JXRZCHPTZXGPTD-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .


Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .

Scientific Research Applications

  • Synthesis and Application of Coumarin Fluorescence Probes

    • Scientific Field : Biochemistry, Environmental Protection, Disease Prevention .
    • Summary of Application : Coumarin fluorescent probes have been widely used in these fields. They are formed by modifying the 3 and 7 position substituents on the mother nucleus .
    • Methods of Application : The existing substituents on the core of coumarin compounds were modified. Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .
    • Results or Outcomes : The detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .
  • Amino Acid and Peptide-based Fluorescence

    • Scientific Field : Biochemistry .
    • Summary of Application : Fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe) are widely used as building units to enhance the fluorescence properties of other molecules .
    • Methods of Application : These amino acids use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .
    • Results or Outcomes : Peptide-based fluorescence involving fluorescent amino acids not only retains the biocompatibility of peptides, but also relies on their fluorescent groups to enhance the fluorescent properties of the peptide itself .
  • Bimane-based Fluorescent Probes

    • Scientific Field : Neurology .
    • Summary of Application : These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
    • Methods of Application : The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
    • Results or Outcomes : The probe shows selective binding to αS fibrils .
  • “5-Amino-2-fluorobenzenesulfonic acid” is a solid substance .
  • It has a molecular weight of 191.18 .
  • Its melting point is 310°C .
  • It is highly soluble .
  • “5-Amino-2-fluorobenzenesulfonic acid” is a solid substance .
  • It has a molecular weight of 191.18 .
  • Its melting point is 310°C .
  • It is highly soluble .

Safety And Hazards

When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-amino-2-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRZCHPTZXGPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512606
Record name 5-Amino-2-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluorobenzenesulfonic acid

CAS RN

38962-61-7
Record name 5-Amino-2-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Courtin - Helvetica Chimica Acta, 1982 - Wiley Online Library
… Sulfonation of p-fluoroacetanilide (4) with oleum followed by hydrolysis gave 5-amino-2-fluorobenzenesulfonic acid (3). The same reaction with 1 yielded 3 in an impure state. The …
Number of citations: 7 onlinelibrary.wiley.com

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